Propanenitrile, 3-(phenylmethoxy)- chemical properties
Propanenitrile, 3-(phenylmethoxy)- chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of Propanenitrile, 3-(phenylmethoxy)-, also known as 3-(benzyloxy)propanenitrile. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed information on the molecule's characteristics and methodologies for its synthesis and analysis.
Core Chemical Properties
Propanenitrile, 3-(phenylmethoxy)- is a nitrile compound featuring a benzyloxy ether functional group. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 3-(Phenylmethoxy)propanenitrile | [1][2] |
| CAS Number | 6328-48-9 | [1] |
| Molecular Formula | C₁₀H₁₁NO | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| Appearance | Solid | |
| Density | 1.039 g/cm³ | [3] |
| Boiling Point | 297.7 °C at 760 mmHg | [3] |
| Flash Point | 125.4 °C | [3] |
| Form | Solid |
Synthesis and Purification
The synthesis of Propanenitrile, 3-(phenylmethoxy)- can be achieved through a Williamson ether synthesis, a well-established method for forming ethers. This reaction involves the deprotonation of an alcohol followed by the nucleophilic substitution of an alkyl halide.
Experimental Protocol: Synthesis of 3-(Benzyloxy)propanenitrile
This protocol is based on the general principles of Williamson ether synthesis and adapted from procedures for similar compounds.
Materials:
-
3-Hydroxypropanenitrile (ethylene cyanohydrin)
-
Benzyl bromide or benzyl chloride
-
Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 3-hydroxypropanenitrile in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the stirred solution under a nitrogen atmosphere. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Addition of Benzyl Halide: Dissolve benzyl bromide or benzyl chloride in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture via the dropping funnel.
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of water. Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure Propanenitrile, 3-(phenylmethoxy)-.[5]
Caption: Synthetic workflow for Propanenitrile, 3-(phenylmethoxy)-.
Spectroscopic Analysis
Infrared (IR) Spectroscopy
The IR spectrum of Propanenitrile, 3-(phenylmethoxy)- is expected to show characteristic absorption bands for its nitrile and ether functional groups.
-
C≡N Stretch: A sharp, medium-to-strong absorption band is anticipated in the region of 2260-2220 cm⁻¹ for the nitrile group.[2][6]
-
C-O Stretch: A strong absorption band corresponding to the C-O stretching of the ether linkage is expected in the range of 1250-1050 cm⁻¹.[7]
-
Aromatic C-H Stretch: Peaks for the aromatic C-H stretching will appear above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks for the aliphatic C-H stretching will appear just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra will provide detailed structural information. The expected chemical shifts are outlined below.
¹H NMR:
-
Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
-
Benzyl Protons (-O-CH₂-Ph): A singlet at approximately 4.5 ppm.
-
Methylene Protons (-O-CH₂-CH₂-CN): A triplet around 3.6 ppm.
-
Methylene Protons (-CH₂-CN): A triplet around 2.6 ppm.
¹³C NMR:
-
Nitrile Carbon (-C≡N): A signal in the range of 115-120 ppm.[8]
-
Aromatic Carbons: Signals between 127-138 ppm.
-
Benzyl Carbon (-O-CH₂-Ph): A signal around 73 ppm.
-
Methylene Carbon (-O-CH₂-CH₂-CN): A signal around 68 ppm.
-
Methylene Carbon (-CH₂-CN): A signal around 18 ppm.
// Invisible nodes for structure labeling node [shape=point, width=0, height=0]; p1 [pos="2,2!"]; p2 [pos="3,1.5!"]; p3 [pos="4,1!"]; p4 [pos="5,0.5!"];
// Edges to connect labels to structure parts // These would need more precise positioning based on the image, which is not possible here. // This is a conceptual representation. }
Caption: Predicted NMR shifts for Propanenitrile, 3-(phenylmethoxy)-.Mass Spectrometry (MS)
The electron ionization mass spectrum of Propanenitrile, 3-(phenylmethoxy)- is expected to show a molecular ion peak (M⁺) at m/z 161. Key fragmentation patterns would likely involve the cleavage of the benzyl group and the ether linkage.
-
Molecular Ion (M⁺): A peak at m/z 161 corresponding to the intact molecule [C₁₀H₁₁NO]⁺.
-
Loss of Benzyl Radical: A prominent peak at m/z 91 corresponding to the tropylium ion [C₇H₇]⁺, formed by the cleavage of the C-O bond.[1]
-
Loss of Phenylmethoxy Radical: A peak corresponding to the loss of the [C₇H₇O] radical.
-
Alpha-Cleavage: Fragmentation adjacent to the ether oxygen and the nitrile group.
Biological Activity and Potential Applications
While no specific biological activities or signaling pathway involvements have been reported for Propanenitrile, 3-(phenylmethoxy)-, its structural motifs are present in various biologically active molecules.
-
Nitrile-Containing Pharmaceuticals: The nitrile group is a versatile pharmacophore found in over 30 approved drugs.[9] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can be involved in covalent interactions with protein targets.[10][11] In vitro assays are available to assess the potential reactivity and toxicity of nitrile-containing compounds.[12]
-
Benzyloxy Moieties in Drug Discovery: The benzyloxy group is a common feature in many biologically active compounds. It can enhance lipophilicity, potentially improving a molecule's ability to cross biological membranes.[13] However, the toxicology of benzyl derivatives should be considered, as some have shown genotoxic effects at high concentrations.[14]
-
Drug Development Potential: Propanenitrile derivatives are being investigated as potential therapeutic agents, including as PI3K/mTOR inhibitors for cancer treatment.[15] The combination of the nitrile and benzyloxy groups in Propanenitrile, 3-(phenylmethoxy)- makes it an interesting candidate for screening in various biological assays.
Caption: Potential structure-activity relationships and applications.
Safety and Handling
Propanenitrile, 3-(phenylmethoxy)- is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
Propanenitrile, 3-(phenylmethoxy)- is a readily synthesizable compound with distinct chemical and spectral properties. While specific biological data is currently unavailable, its structural features suggest potential for exploration in drug discovery programs. This guide provides a foundational understanding of this molecule to aid researchers in its synthesis, characterization, and potential application in the development of new therapeutic agents. Further investigation into its biological activity is warranted to fully elucidate its potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fiveable.me [fiveable.me]
- 3. 3-(Benzyloxy)propanenitrile | CAS#:6328-48-9 | Chemsrc [chemsrc.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-(benzyloxy)benzonitrile(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A simple in vitro assay for assessing the reactivity of nitrile containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assessment of genotoxic effects of benzyl derivatives by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
